molecular formula C23H24N2OS B12138690 N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide

Cat. No.: B12138690
M. Wt: 376.5 g/mol
InChI Key: XLBLMFRZEKEWLD-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline structure. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives. Finally, the benzamide group is attached through an amidation reaction, often using benzoyl chloride and a suitable amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the coupling and amidation steps. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets within proteins, disrupting normal cellular processes. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide stands out due to its combination of a dihydroisoquinoline core with a thiophene ring and a benzamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C23H24N2OS/c1-16-17(2)27-23(24-22(26)19-9-4-3-5-10-19)21(16)15-25-13-12-18-8-6-7-11-20(18)14-25/h3-11H,12-15H2,1-2H3,(H,24,26)

InChI Key

XLBLMFRZEKEWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCC3=CC=CC=C3C2)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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